![molecular formula C6H5ClN2O B082574 2-Chloronicotinamide CAS No. 10366-35-5](/img/structure/B82574.png)
2-Chloronicotinamide
Overview
Description
2-Chloronicotinamide is a chemical compound used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide .
Synthesis Analysis
2-Chloronicotinamide has been used in the biosynthesis of 2-chloronicotinic acid. The amidase from Pantoea sp. (Pa-Ami) was engineered to exhibit high catalytic activity towards 2-chloronicotinamide. This was achieved through structure-guided saturation mutagenesis .Molecular Structure Analysis
The molecular formula of 2-Chloronicotinamide is C6H5ClN2O. It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da .Physical And Chemical Properties Analysis
2-Chloronicotinamide has a density of 1.4±0.1 g/cm3, a boiling point of 313.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 55.5±3.0 kJ/mol, and it has a flash point of 143.5±23.7 °C. The index of refraction is 1.589, and it has a molar refractivity of 38.2±0.3 cm3 .Scientific Research Applications
Antibacterial and Antibiofilm Properties
2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been found to be effective against various bacteria, including Gram-positive bacteria like S. aureus and Enterococcus faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa .
Computational Analyses
Computational analyses of 2-Chloronicotinamide derivatives have been conducted to examine their electronic properties . These studies involve the use of spectral techniques and molecular docking analyses .
Synthesis of Pyrrolopyridines
2-Chloronicotinamide has been used in the synthesis of pyrrolopyridines . Pyrrolopyridines are a class of organic compounds that have various applications in medicinal chemistry due to their biological activities.
Biosynthesis of 2-Chloronicotinic Acid
2-Chloronicotinamide has been used in the biosynthesis of 2-Chloronicotinic acid . This process involves the hydrolysis of 2-chloronicotinonitrile (2-CN), a reaction that is catalyzed by a nitrilase from Rhodococcus zopfii .
Nitrilase Engineering
Research has been conducted to improve the reaction specificity and catalytic activity of nitrilase for the efficient biosynthesis of 2-Chloronicotinic acid . This involves the mutation of specific residues in the nitrilase enzyme .
Synthesis of Thiol Ester
2-Chloronicotinamide has also been used in the synthesis of thiol ester derived from 2-mecaptonicotinamide . Thiol esters are important in various chemical reactions and have applications in the synthesis of pharmaceuticals and other organic compounds.
Safety And Hazards
properties
IUPAC Name |
2-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145983 | |
Record name | 2-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinamide | |
CAS RN |
10366-35-5 | |
Record name | 2-Chloronicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloronicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-chloronicotinamide in agriculture?
A1: 2-Chloronicotinamide serves as a key precursor in synthesizing novel herbicides. Studies have shown that derivatives of 2-chloronicotinamide, specifically N-(arylmethoxy)-2-chloronicotinamides, exhibit promising herbicidal activity against certain weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata) []. These findings suggest potential applications for 2-chloronicotinamide derivatives in controlling unwanted plant growth.
Q2: How does the structure of 2-chloronicotinamide impact its biological activity?
A2: The chlorine substituent at the 2-position of the pyridine ring in 2-chloronicotinamide significantly influences its biological activity. Research has shown that this chlorine substitution can hinder the activity of certain enzymes, such as the amidase from Pantoea sp. (Pa-Ami) []. This effect is attributed to the steric and electronic properties of the chlorine atom.
Q3: Can 2-chloronicotinamide be used to produce valuable chemical intermediates?
A3: Yes, 2-chloronicotinamide can be enzymatically hydrolyzed to produce 2-chloronicotinic acid, a crucial building block for pharmaceuticals and pesticides []. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often involve harsh conditions and generate unwanted byproducts.
Q4: What are the challenges in using enzymes to convert 2-chloronicotinamide to 2-chloronicotinic acid?
A4: The chlorine substituent in 2-chloronicotinamide poses a challenge for enzymatic hydrolysis due to its steric and electronic effects []. This often results in low enzyme activity and catalytic efficiency. To overcome this, researchers have used structure-guided mutagenesis to engineer amidases with improved activity towards 2-chloronicotinamide [, ].
Q5: How does the solubility of 2-chloronicotinamide vary in different solvents?
A5: Research has explored the solubility behavior of 2-chloronicotinamide in various solvents []. This information is crucial for optimizing reaction conditions, especially in large-scale synthesis and industrial applications where solubility directly impacts yield and efficiency.
Q6: How does the crystal structure of 2-chloronicotinamide and its derivatives vary?
A6: The crystal structures of 2-chloronicotinamide and its derivatives can vary significantly depending on the substituents on the aryl ring []. These structural differences can impact their physical properties, such as solubility and melting point, and may also influence their biological activity.
Q7: What is the role of 2-chloronicotinamide in understanding the phenotypic changes in Bordetella pertussis?
A7: While 2-chloronicotinamide itself hasn't been directly studied, its close analog, 6-chloronicotinic acid, has been shown to induce phenotypic changes in Bordetella pertussis, the bacterium responsible for whooping cough []. This suggests a potential area of future research to explore the impact of 2-chloronicotinamide on this bacterium.
Q8: How does the synthesis route for Mirtazapine utilize 2-chloronicotinamide?
A8: 2-Chloronicotinamide serves as a key intermediate in a novel synthesis route for Mirtazapine, an antidepressant medication []. This new method aims to be more efficient and cost-effective compared to existing approaches.
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